molecular formula C17H18N4O B2921478 N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE CAS No. 862810-12-6

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2921478
CAS No.: 862810-12-6
M. Wt: 294.358
InChI Key: ZUKDRXGPZAINGG-UHFFFAOYSA-N
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Description

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)butanamide is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). This compound is a key research tool in oncology, particularly in the study of acute myeloid leukemia (AML), where mutations in the FLT3 receptor are among the most common genomic alterations and drive leukemogenesis . Its mechanism of action involves targeting the ATP-binding pocket of FLT3, including both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutation variants, thereby suppressing constitutive FLT3 signaling and inducing apoptosis in susceptible leukemic cell lines. Research utilizing this inhibitor is focused on elucidating the downstream pathways of FLT3, such as STAT5, MAPK, and PI3K/AKT, to better understand disease progression and resistance mechanisms. Its primary research value lies in its application as a chemical probe for preclinical studies , facilitating the in vitro and in vivo evaluation of FLT3 as a therapeutic target, the development of combination treatment strategies with other anticancer agents, and the investigation of clonal evolution in FLT3-mutated AML.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h4,6-11H,3,5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKDRXGPZAINGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of substituted chalcones and 2-aminobenzimidazole as precursors . The reaction conditions often involve the use of green solvents like PEG-400 and butan-1-ol, and catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Pharmacopeial Forum, 2017) lists three structurally related butanamide derivatives (compounds m , n , and o ) with distinct stereochemical and substituent variations. While these compounds share the butanamide backbone and aromatic systems, they differ critically from N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-Methylphenyl)butanamide in their core heterocyclic moieties and functional groups.

Key Structural Differences:

Feature This compound Compounds m/n/o ()
Core Heterocycle Imidazo[1,2-a]pyrimidine Tetrahydropyrimidin-1(2H)-yl (partially saturated pyrimidine)
Aromatic Substituents 2-Methylphenyl group 2,6-Dimethylphenoxy and diphenylhexane chains
Stereochemistry Not specified in evidence Defined stereocenters (e.g., 2R,4S,5S in o)
Side Chain Butanamide Modified acetamido and hydroxy groups

Hypothetical Functional Implications (Based on Structural Analogues):

Solubility and Permeability : The lack of polar hydroxy groups in this compound (compared to m/n/o ) could reduce aqueous solubility but enhance membrane permeability.

Metabolic Stability : Saturated tetrahydropyrimidine rings in m/n/o may offer greater metabolic stability than the fused aromatic system in the target compound.

Limitations of Available Evidence

Further experimental studies are required to validate these hypotheses.

Biological Activity

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 284.32 g/mol

Imidazo[1,2-a]pyrimidine derivatives typically interact with various biological targets, including enzymes and receptors. These interactions can lead to multiple biochemical pathways being affected, contributing to their pharmacological effects. The specific mechanisms for this compound have not been extensively documented; however, related compounds have shown:

  • Inhibition of protein kinases
  • Modulation of GABA receptors
  • Antimicrobial activity through disruption of bacterial cell wall synthesis

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit anticancer properties. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines such as:

Cell LineIC50 (µM)
HCT-116 (Colorectal carcinoma)0.4
NCI-H460 (Lung carcinoma)0.7
K-562 (Chronic myeloid leukemia)12.1

These findings suggest that the compound may possess similar anticancer properties.

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also shown antibacterial and antifungal activities. For example, compounds with similar structures exhibited moderate activity against strains like E. coli and Staphylococcus aureus.

Neuropharmacological Effects

Some imidazo derivatives are known to interact with neurotransmitter systems, potentially providing anxiolytic or sedative effects. This is particularly relevant for compounds that modulate GABA receptors.

Case Studies

  • Antiproliferative Effects : A study conducted on various imidazo[1,2-a]pyrimidine derivatives found that certain substitutions significantly enhanced their antiproliferative activity against human cancer cell lines. The most potent derivative had an IC50 value of 0.4 µM against colon carcinoma cells.
  • Antimicrobial Screening : In vitro tests on related compounds indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

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